1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-18(22)13-7-9-21(10-8-13)19(23)16-11-14-6-5-12-3-1-2-4-15(12)17(14)24-16/h1-4,11,13H,5-10H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHULRBNPMURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the naphtho[1,2-b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and carbonyl compounds. The piperidine-4-carboxamide moiety is then introduced through amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Features | Unique Properties | Biological Activity |
|---|---|---|---|---|
| 1-{4H,5H-Naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide | C₁₉H₁₈N₂O₂S | Naphthothiophene-carbonyl, piperidine-carboxamide | Enhanced π-π interactions due to fused naphthothiophene; balanced lipophilicity | Potential kinase inhibition (predicted) |
| 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}piperidine-4-carboxamide | C₂₁H₁₇ClN₄O₃S₃ | Chlorothiophene-sulfonyl, naphthothiazole | Sulfonamide group confers antibacterial activity | Antibacterial (e.g., DHPS inhibition) |
| N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | C₁₅H₂₀N₃O₃S₂ | Methylsulfonyl, cyano-thiophene | Electron-withdrawing groups enhance metabolic stability | Anticancer (tubulin inhibition) |
| 4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | C₁₅H₁₇FN₄O₃S₂ | Fluorophenyl-piperazine, sulfonyl | Serotonergic receptor affinity | CNS modulation (e.g., antipsychotic) |
| Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate | C₁₈H₂₅NO₃S | Cyclopentane-thiophene, ester group | Increased lipophilicity for blood-brain barrier penetration | Neuroprotective (hypothetical) |
Uniqueness of this compound
The compound’s uniqueness arises from:
Fused Naphthothiophene System : Provides rigidity and planar structure for strong target binding, unlike single-ring thiophene derivatives (e.g., ) .
Carboxamide Positioning : The piperidine-4-carboxamide group optimizes steric and electronic effects compared to N-methyl or ester analogs (e.g., ) .
Synergistic Motifs : The combination of naphthothiophene and carboxamide may enable dual functionality (e.g., enzyme inhibition and cellular penetration), unlike simpler analogs .
Biological Activity
1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a naphtho[1,2-b]thiophene moiety linked to a piperidine ring via a carbonyl group. Its chemical structure can be represented as follows:
The presence of the naphthalene and thiophene rings contributes to its electron-rich characteristics, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps, including the formation of the naphtho[1,2-b]thiophene core and subsequent functionalization to introduce the piperidine moiety. Detailed methodologies can be found in literature focusing on similar thiophene derivatives.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Case Study:
A study demonstrated that a related piperidine-thiophene compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory activities. They often act as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of PI3K/Akt pathway | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Scavenging free radicals |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications on the piperidine ring can significantly alter potency and selectivity against various targets.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption characteristics with moderate lipophilicity contributing to good membrane permeability. The metabolic pathways involve hepatic metabolism leading to renal excretion of metabolites.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling the naphthothiophene carbonyl moiety to the piperidine-4-carboxamide scaffold. A multi-step approach is advised:
Intermediate Preparation : Synthesize 4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid via cyclization of thiophene derivatives and subsequent oxidation .
Activation : Convert the carboxylic acid to an acyl chloride or active ester for nucleophilic substitution.
Coupling : React with piperidine-4-carboxamide under basic conditions (e.g., DIPEA in DMF) to form the target compound.
Purity Optimization :
- Use column chromatography (silica gel, gradient elution) for purification .
- Monitor reaction progress via TLC (Rf values) and confirm purity with HPLC (≥95% by area normalization) .
Advanced: How can computational modeling improve the design of reaction conditions for this compound’s synthesis?
Answer:
Computational tools enable predictive analysis of reaction kinetics and thermodynamics:
- Molecular Dynamics (MD) Simulations : Model steric and electronic effects during coupling steps to identify optimal solvents (e.g., DMF vs. THF) .
- Density Functional Theory (DFT) : Calculate activation energies for intermediates, guiding temperature control (e.g., 0–25°C for acyl chloride formation) .
- In Silico Screening : Predict side reactions (e.g., hydrolysis of the carbonyl group) to adjust pH or reagent stoichiometry .
Basic: What spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated vs. observed) .
Advanced: How can contradictions between theoretical reactivity predictions and experimental data be resolved?
Answer:
Contradictions often arise from unaccounted steric effects or solvent interactions. Strategies include:
Comparative Analysis : Re-run DFT calculations with explicit solvent models (e.g., PCM for polar aprotic solvents) .
Kinetic Profiling : Use stopped-flow NMR to track intermediate formation rates under varying conditions .
Isotopic Labeling : Introduce deuterated analogs to trace reaction pathways (e.g., H/D exchange studies) .
Advanced: What functional group modifications enhance the compound’s biological activity, and what synthetic routes are viable?
Answer:
- Modifications :
- Synthetic Routes :
Basic: What experimental controls are essential to ensure reproducibility in synthesis?
Answer:
- Negative Controls : Omit key reagents (e.g., coupling agents) to confirm no background reaction .
- Positive Controls : Use a validated model reaction (e.g., benzoylation of piperidine) to benchmark yields .
- Ambient Condition Monitoring : Record humidity and temperature to mitigate variability in hygroscopic steps .
Advanced: How can reaction fundamentals inform scalable reactor design for this compound?
Answer:
- Mass Transfer Considerations : Optimize stirring rates in biphasic reactions (e.g., Schottky reactors for acyl chloride synthesis) .
- Heat Transfer Analysis : Use jacketed reactors with precise temperature control (±1°C) to prevent decomposition during exothermic steps .
- Continuous Flow Systems : Implement microreactors for hazardous intermediates (e.g., thiophene derivatives) to improve safety and yield .
Basic: What are the key solubility and stability considerations for handling this compound?
Answer:
- Solubility : Use DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-400) .
- Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the thiophene ring .
Advanced: What in vitro assays are recommended to evaluate this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for real-time monitoring) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS quantification .
Advanced: How can membrane separation technologies improve purification post-synthesis?
Answer:
- Nanofiltration : Employ ceramic membranes (MWCO 300–500 Da) to remove unreacted intermediates .
- Reverse Osmosis : Concentrate reaction mixtures while retaining the target compound .
- Diafiltration : Exchange solvents (e.g., from DMF to acetonitrile) without precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
